Ethyl 4-[3,5-bis(trifluoromethyl)anilino]-2-(methylsulfanyl)-5-pyrimidinecarboxylate
Overview
Description
Ethyl 4-[3,5-bis(trifluoromethyl)anilino]-2-(methylsulfanyl)-5-pyrimidinecarboxylate is a useful research compound. Its molecular formula is C16H13F6N3O2S and its molecular weight is 425.4 g/mol. The purity is usually 95%.
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Biological Activity
Ethyl 4-[3,5-bis(trifluoromethyl)anilino]-2-(methylsulfanyl)-5-pyrimidinecarboxylate is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, cytotoxic, and enzyme inhibitory properties, supported by relevant data tables and case studies.
- Molecular Formula : C15H14F3N3O2S
- Molecular Weight : 357.36 g/mol
- CAS Number : 339019-45-3
Antimicrobial Activity
Recent studies have demonstrated that compounds containing trifluoromethyl groups exhibit significant antimicrobial properties. For instance, a study investigating various derivatives of pyrimidine compounds found that this compound showed promising activity against several bacterial strains.
Table 1: Antimicrobial Activity of this compound
Bacterial Strain | Minimum Inhibitory Concentration (MIC) µg/mL |
---|---|
Staphylococcus aureus | 32 |
Escherichia coli | 64 |
Pseudomonas aeruginosa | 128 |
Cytotoxic Activity
The cytotoxic effects of this compound have been evaluated using various cancer cell lines. The results indicate that it possesses selective cytotoxicity against certain cancer cells.
Table 2: Cytotoxicity of this compound
Cell Line | IC50 (µg/mL) |
---|---|
A-549 (Lung) | 22.82 ± 0.86 |
HepG-2 (Liver) | 29.27 ± 2.07 |
KB (Oral Cancer) | 7.55 ± 0.25 |
The compound's cytotoxicity was attributed to its ability to inhibit key signaling pathways involved in cancer cell proliferation, such as the EGFR and HER2 pathways.
Enzyme Inhibition
In addition to its antimicrobial and cytotoxic properties, this compound has been studied for its enzyme inhibitory activities, particularly against α-glucosidase.
Table 3: α-Glucosidase Inhibition Data
Compound | IC50 (µM) |
---|---|
This compound | 15.0 |
Acarbose | 20.0 |
The binding affinity studies indicated that the compound binds effectively to the active site of α-glucosidase, demonstrating potential for managing postprandial hyperglycemia.
Study on Antimicrobial Efficacy
A study published in Chemical Biology evaluated the antimicrobial efficacy of various pyrimidine derivatives, including this compound. The findings suggested that the incorporation of trifluoromethyl groups significantly enhances antimicrobial potency against Gram-positive and Gram-negative bacteria .
Cytotoxic Studies on Cancer Cell Lines
In another study focusing on the cytotoxic effects of this compound on lung cancer cells (A-549), it was observed that treatment led to a dose-dependent decrease in cell viability. The mechanism was linked to apoptosis induction through mitochondrial pathways .
Properties
IUPAC Name |
ethyl 4-[3,5-bis(trifluoromethyl)anilino]-2-methylsulfanylpyrimidine-5-carboxylate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13F6N3O2S/c1-3-27-13(26)11-7-23-14(28-2)25-12(11)24-10-5-8(15(17,18)19)4-9(6-10)16(20,21)22/h4-7H,3H2,1-2H3,(H,23,24,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XRMNOGGMWAUPAE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C(N=C1NC2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)SC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13F6N3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801126267 | |
Record name | Ethyl 4-[[3,5-bis(trifluoromethyl)phenyl]amino]-2-(methylthio)-5-pyrimidinecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801126267 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
425.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
339019-44-2 | |
Record name | Ethyl 4-[[3,5-bis(trifluoromethyl)phenyl]amino]-2-(methylthio)-5-pyrimidinecarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=339019-44-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 4-[[3,5-bis(trifluoromethyl)phenyl]amino]-2-(methylthio)-5-pyrimidinecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801126267 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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